molecular formula C4H10N2O2 B14611214 1-Hydroxy-3-propan-2-ylurea CAS No. 60165-07-3

1-Hydroxy-3-propan-2-ylurea

Cat. No.: B14611214
CAS No.: 60165-07-3
M. Wt: 118.13 g/mol
InChI Key: UFONIIMWDPYKDX-UHFFFAOYSA-N
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Description

1-Hydroxy-3-propan-2-ylurea is a chemical compound with the molecular formula C4H10N2O2 It is known for its unique structure, which includes a hydroxyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3-propan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of isopropanolamine with urea under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-propan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed under acidic or basic conditions.

Major Products:

    Oxidation: Produces carbonyl derivatives.

    Reduction: Yields amines.

    Substitution: Results in various substituted urea derivatives.

Scientific Research Applications

1-Hydroxy-3-propan-2-ylurea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Hydroxy-3-propan-2-ylurea exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Hydroxy-3-propan-2-ylurea can be compared with other similar compounds such as:

    Hydroxyurea: Known for its use in treating sickle cell anemia.

    N-Hydroxyurea: Shares similar structural features but differs in its biological activity.

    Carbamoyl hydroxamic acid: Another compound with a hydroxyl and urea moiety, used in different applications.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.

Properties

CAS No.

60165-07-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

1-hydroxy-3-propan-2-ylurea

InChI

InChI=1S/C4H10N2O2/c1-3(2)5-4(7)6-8/h3,8H,1-2H3,(H2,5,6,7)

InChI Key

UFONIIMWDPYKDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NO

Origin of Product

United States

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